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Compound of Interest

Compound Name: Octrizole

CAS No.: 3147-75-9

Cat. No.: B046696 Get Quote

Executive Summary
Octrizole (CAS: 3147-75-9), commercially known as Tinuvin 329 or UV-329, is a

hydroxyphenyl-benzotriazole (HBzT) derivative critical to the stabilization of polymers and,

increasingly, as an excipient or active moiety in specific pharmaceutical formulations.[1][2] Its

efficacy as a UV absorber relies entirely on a mechanism known as Excited-State

Intramolecular Proton Transfer (ESIPT).[2]

For the analytical scientist, the Infrared (IR) spectrum of Octrizole is not merely a fingerprint for

identification; it is a direct readout of the molecule's functional integrity.[3] The spectral features

—specifically the suppression of the free hydroxyl band and the enhancement of ring modes—

confirm the presence of the planar, intramolecularly hydrogen-bonded conformation required

for energy dissipation. This guide provides an in-depth protocol for the acquisition, validation,

and mechanistic interpretation of Octrizole’s IR spectrum.

Molecular Architecture & Vibrational Theory
The Octrizole molecule consists of a benzotriazole ring fused to a phenolic ring substituted

with a bulky 1,1,3,3-tetramethylbutyl (t-octyl) group.

The Critical "Stealth" Feature: Intramolecular Hydrogen
Bonding (IMHB)
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In its ground state, Octrizole exists in a planar conformation where the phenolic proton is

tightly hydrogen-bonded to the lone pair of the triazole nitrogen (

).

Spectroscopic Consequence: Unlike typical phenols which show a sharp, strong

stretch at

(free) or a broad band at

(intermolecular), the Octrizole

stretch is often extremely broad, weak, and red-shifted (2500–3200

), often buried beneath

stretching bands.[2] This is a feature, not a bug; it indicates the molecule is primed for UV
protection.

Visualization: The ESIPT Mechanism & IR Correlation
The following diagram illustrates the cycle that IR spectroscopy indirectly validates. The "Enol

(Ground)" form is what we observe in the IR spectrum.
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Figure 1: The ESIPT cycle. IR spectroscopy confirms the population of the Enol Ground state,

specifically validating the pre-existing hydrogen bond required for the cycle to initiate.
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Experimental Protocol
To obtain a research-grade spectrum capable of resolving the subtle benzotriazole ring modes

and the aliphatic fine structure, the following protocol is mandatory.

Sample Preparation
Octrizole is a crystalline powder (MP: 103–105 °C).[4]

Method Suitability Critical Notes

ATR (Attenuated Total

Reflectance)
Primary Choice

Use a Diamond or ZnSe

crystal.[2] Ensure high contact

pressure. Warning: Excessive

pressure on low-melting solids

can induce pressure-

crystallization shifts, though

rare for Octrizole.[2]

KBr Pellet Secondary

Grind 1-2 mg sample with 200

mg dry KBr.[2] Risk: Moisture

in KBr can create false -OH

bands that mimic or obscure

the Octrizole phenol signal.[2]

Nujol Mull Tertiary

Not recommended due to

interference with the critical

aliphatic C-H region (2800-

3000 cm⁻¹) essential for

identifying the t-octyl group.[2]

Acquisition Parameters[1][2]
Resolution:

(Required to resolve aromatic doublets).

Scans: Minimum 32 (64 recommended for signal-to-noise in the fingerprint region).[2]
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Range: 4000 – 400

.

Apodization: Blackman-Harris 3-Term (optimal for solid-state sharp peaks).[2]

Spectral Analysis & Band Assignment
The Octrizole spectrum is dominated by the aliphatic "forest" of the t-octyl group and the

"fingerprint" of the benzotriazole ring.

Quantitative Band Assignment Table
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Frequency Region (

)
Intensity Mode Assignment Mechanistic Insight

3200 – 3500 Weak/Broad
Phenolic

Stretch

Diagnostic: The

absence of a sharp

peak here confirms

the Intramolecular

Hydrogen Bond

(IMHB).[2] If a sharp

peak appears

, the sample may be

wet or the crystal

structure disrupted.

3000 – 3100 Weak
Aromatic

Stretch

Associated with the

benzotriazole and

phenolic rings.[2]

2950 – 2960 Strong Asym.[2] Stretch

Characteristic of the t-

octyl (1,1,3,3-

tetramethylbutyl)

group.

2860 – 2870 Medium Sym.[2] Stretch
Aliphatic chain

backbone.[5]

1590 – 1620 Medium

Aromatic

/

Benzotriazole ring

breathing modes.[2]

Often appears as a

doublet.

1440 – 1470 Strong Bending (Scissoring)
Methyl/Methylene

deformation.

1360 – 1390 Medium
Gem-Dimethyl

Doublet

Specific Identity: The

"split" peak here is

characteristic of the

tert-butyl/octyl moiety

(C(CH3)3).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.reach.baden-wuerttemberg.de/-/2-2h-benzotriazol-2-yl-4-1-1-3-3-tetramethylbutyl-phenol-uv-329-
https://www.reach.baden-wuerttemberg.de/-/2-2h-benzotriazol-2-yl-4-1-1-3-3-tetramethylbutyl-phenol-uv-329-
https://www.reach.baden-wuerttemberg.de/-/2-2h-benzotriazol-2-yl-4-1-1-3-3-tetramethylbutyl-phenol-uv-329-
https://www.reach.baden-wuerttemberg.de/-/2-2h-benzotriazol-2-yl-4-1-1-3-3-tetramethylbutyl-phenol-uv-329-
https://chem.libretexts.org/Ancillary_Materials/Reference/Reference_Tables/Spectroscopic_Reference_Tables/Infrared_Spectroscopy_Absorption_Table
https://www.reach.baden-wuerttemberg.de/-/2-2h-benzotriazol-2-yl-4-1-1-3-3-tetramethylbutyl-phenol-uv-329-
https://www.reach.baden-wuerttemberg.de/-/2-2h-benzotriazol-2-yl-4-1-1-3-3-tetramethylbutyl-phenol-uv-329-
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1200 – 1230 Strong
Phenolic

Stretch

Coupled with ring

vibrations.[2] High

intensity due to the

polarity of the phenol.

740 – 750 Strong Out-of-Plane (OOP)

Marker Band:

Characteristic of 1,2-

disubstituted benzene

rings (the

benzotriazole cap).[2]

Detailed Interpretation
The "Missing" Hydroxyl: Do not search for a textbook alcohol peak. The proton is chelated.

You will likely see a broad, shallow rise in the baseline from 2500–3200

rather than a distinct peak.

The Aliphatic Signature: The region 2800–3000

is unusually intense for an aromatic molecule due to the high hydrogen count of the 1,1,3,3-
tetramethylbutyl group (17 aliphatic protons vs. 7 aromatic protons).

The Triazole Fingerprint: The 745

band is the most reliable anchor point for identifying the benzotriazole moiety in a complex
mixture.

Troubleshooting & Validation Workflow
Use this logic flow to validate your spectral data.
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Figure 2: Validation logic for Octrizole IR quality control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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